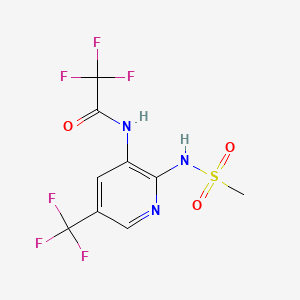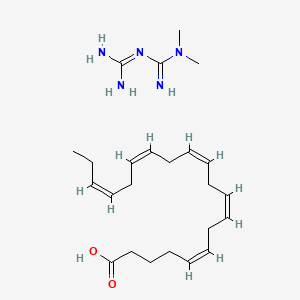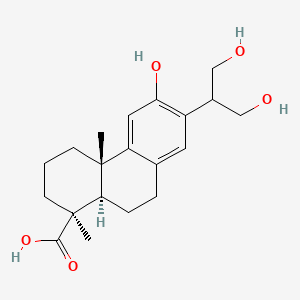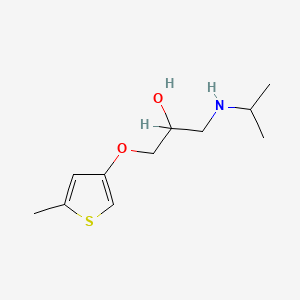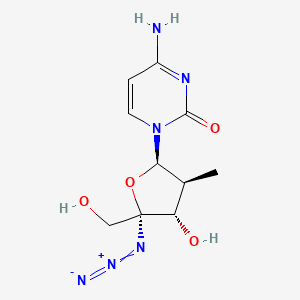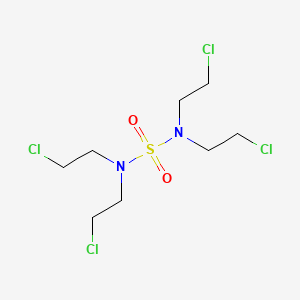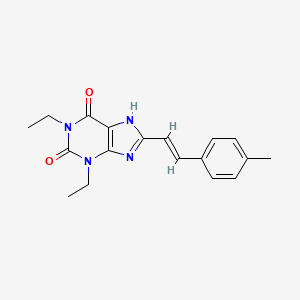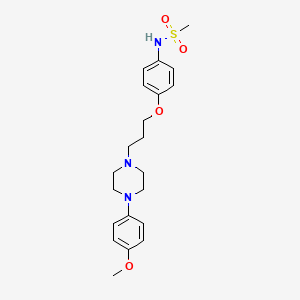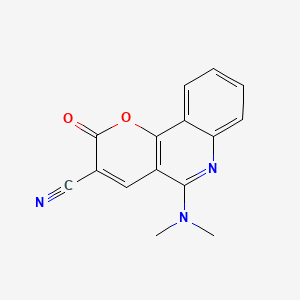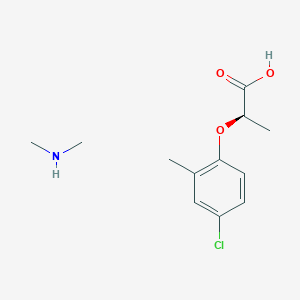
Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)-, 2-oxo-2-((1-(phenylmethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound that features a benzoic acid core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzoic acid derivatives, quinoline derivatives, and piperidine derivatives. The synthesis could involve:
Formation of the Quinoline Derivative: This might involve the reaction of an appropriate aniline derivative with a trifluoromethylating agent under specific conditions.
Coupling with Benzoic Acid: The quinoline derivative could then be coupled with a benzoic acid derivative using a coupling reagent such as EDCI or DCC in the presence of a base.
Formation of the Piperidine Ester: The final step might involve the esterification of the benzoic acid derivative with a piperidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline and piperidine moieties might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The nitro groups, if present, could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the synthesis of pharmaceuticals or agrochemicals.
Biology
In biology, derivatives of this compound might be studied for their potential biological activity. For example, they could be screened for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound or its derivatives might be investigated as potential drug candidates. Their ability to interact with specific biological targets could make them useful in the treatment of various diseases.
Industry
In industry, this compound might be used in the development of new materials with unique properties. For example, it could be used in the synthesis of polymers or as a component in specialty coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it might inhibit a particular enzyme or receptor, leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid core and might have similar chemical properties.
Quinoline derivatives: These compounds share the quinoline moiety and might have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and might have similar pharmacological properties.
Uniqueness
What sets this compound apart is the specific combination of functional groups and the overall molecular structure. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
86518-65-2 |
|---|---|
Fórmula molecular |
C31H28F3N3O4 |
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
[2-(1-benzylpiperidin-4-yl)oxy-2-oxoethyl] 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C31H28F3N3O4/c32-31(33,34)25-11-6-10-23-27(13-16-35-29(23)25)36-26-12-5-4-9-24(26)30(39)40-20-28(38)41-22-14-17-37(18-15-22)19-21-7-2-1-3-8-21/h1-13,16,22H,14-15,17-20H2,(H,35,36) |
Clave InChI |
UPCKDNAOTOCEJO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


